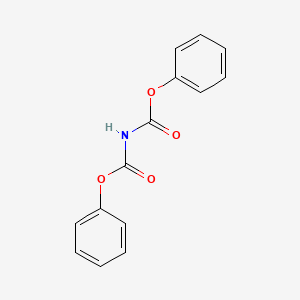

Diphenyl imidodicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphenyl imidodicarboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, involves various synthetic routes. Common methods include Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and synthesis from alpha halo-ketones . Another study mentions the use of heteropolyacid ionic liquids to catalyze the transesterification reaction between phenol and dimethyl carbonate (DMC) to synthesize diphenyl carbonate (DPC) .Wissenschaftliche Forschungsanwendungen

Self-Assembling Microstructures

Diphenylalanine analogues, including diphenyl imidodicarboxylate, have been studied for their ability to form self-assembling microstructures. These structures exhibit unique mechanical, optical, piezoelectric, and semiconductive properties. Such properties are utilized in a range of applications like energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. The analogues vary in their molecular arrangements and result in microstructures with different morphologies and optical properties (Pellach et al., 2016).

Hepatocurative Agent

Diphenyl dimethyl bicarboxylate (DDB) is recognized for its hepatocurative properties. It's used in the treatment of various liver diseases, though its effectiveness is limited by low oral bioavailability due to poor solubility and dissolution. Research on provesicular dry powders, including proniosomes and proliposomes, has shown enhanced hepatocurative activity and oral bioavailability for DDB, suggesting its potential in more effective liver disease treatment (Aburahma & Abdelbary, 2012).

Hepatoprotectant in Liver Injury

DDB has also been studied for its effects on liver injury induced by immune responses. In mice models, DDB demonstrated hepatoprotective properties, reducing serum levels of liver enzymes and liver lesions caused by immune-mediated liver injury. This suggests its potential as a therapeutic agent in managing liver diseases involving immune responses (Gao, Zhang, & Liu, 2005).

Estrogenicity Studies

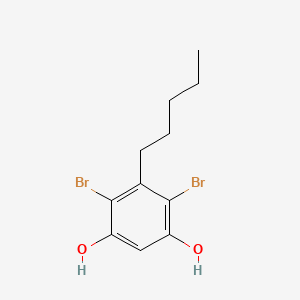

Polybrominated diphenyl ethers (PBDEs) and their metabolites, including diphenyl phosphate (DPP), have been studied for their estrogenic activities. These studies are critical in understanding the environmental and health impacts of these compounds, especially regarding hormonal disruptions in humans and wildlife (Meerts et al., 2001).

Antioxidant and Anti-Ulcer Effects

Diphenyl diselenide, another derivative, has been observed to exhibit antioxidant and anti-ulcer effects. In vivo and in vitro studies indicate its potential in preventing gastric lesions and inhibiting gastric acid secretion, suggesting its use in gastrointestinal disorders (Savegnago et al., 2006).

Antinociceptive Properties

The antinociceptive (pain-relieving) effects of diphenyl diselenide have been studied in various models of pain. It has shown effectiveness in reducing pain induced by several chemical and thermal stimuli, indicating its potential as a therapeutic agent for pain management (Savegnago et al., 2007).

Eigenschaften

IUPAC Name |

phenyl N-phenoxycarbonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(18-11-7-3-1-4-8-11)15-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXXAQRNEIMDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2652044.png)

![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)

![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)

![butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2652055.png)

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)